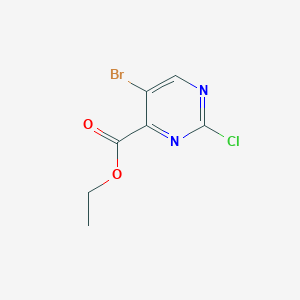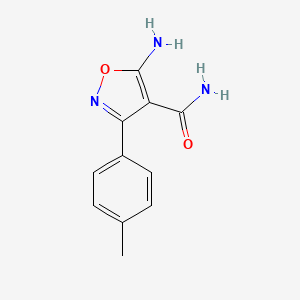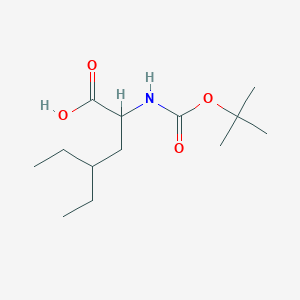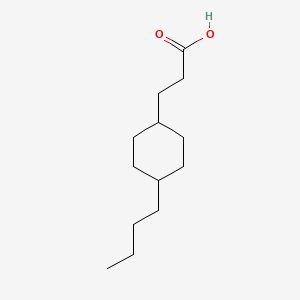![molecular formula C10H10ClNO3 B3100557 2-[(2-Chloropropanoyl)amino]benzoic acid CAS No. 137225-33-3](/img/structure/B3100557.png)
2-[(2-Chloropropanoyl)amino]benzoic acid
Vue d'ensemble
Description
“2-[(2-Chloropropanoyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is also known by its CAS number 137225-33-3 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 2-amino benzoic acid derivatives, have been synthesized and evaluated for their antimicrobial activity . The synthesis involved the reaction of 8-hydroxy quinoline with 2-amino benzoyl chloride in ether .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a 2-chloropropanoyl amino group attached .Physical and Chemical Properties Analysis
The compound has a melting point of 148 °C and a predicted boiling point of 446.0±30.0 °C . Its density is predicted to be 1.393±0.06 g/cm3 . The pKa value is predicted to be 3.15±0.10 .Applications De Recherche Scientifique
Polymorphism and Cocrystal Formation
2-((2,6-Dichlorophenyl)amino)benzoic acid, a derivative of 2-[(2-Chloropropanoyl)amino]benzoic acid, has been studied for its polymorphism and potential as a non-steroidal anti-inflammatory drug. Research has focused on the polymorphism of this compound to understand the effect of double Cl-CH3 exchange. Such studies are crucial in crystal engineering and drug formulation to ensure consistency and efficacy in pharmaceutical applications (Zhoujin et al., 2022).
Crystal Structure and Hydrogen Bonding
Another study on a compound structurally similar to this compound, namely 2-Amino-5-chloropyridine–benzoic acid, reveals insights into the crystal structure and hydrogen bonding patterns. Understanding such interactions is pivotal for the development of materials with desired physical properties, and could be relevant for the derivatives of this compound (Hemamalini & Fun, 2010).
Chemical Synthesis and Material Science
Synthesis and Antibacterial Screening
In a study focusing on N-benzyl-2-aminobenzoic acid, a related compound, the synthesis, characterization, and screening for antibacterial activity were conducted. Although no significant antibacterial activity was found, such studies contribute to the understanding of the chemical properties and potential applications of similar compounds (Odion, Ajibosin, & Usifoh, 2021).
Halogen Bond Importance in Crystal Structure
The study of 2-Chloro-4-nitrobenzoic acid, which shares structural similarity with this compound, demonstrates the role of halogen bonds in crystal stabilization. This has implications for the design and development of new materials, especially in the field of crystal engineering and pharmaceuticals (Oruganti et al., 2017).
Biomedical Applications and Probes
Development of Fluorescence Probes
Compounds structurally related to this compound, such as HPF and APF, have been synthesized and used as fluorescence probes to detect reactive oxygen species. Such developments are crucial for understanding oxidative stress and its implications in various diseases (Setsukinai et al., 2003).
Orientations Futures
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The chlorine atom in the propanoyl group may also play a role in its reactivity .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions, including oxidation and reduction processes .
Propriétés
IUPAC Name |
2-(2-chloropropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-5-3-2-4-7(8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHMNJBPZJOHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




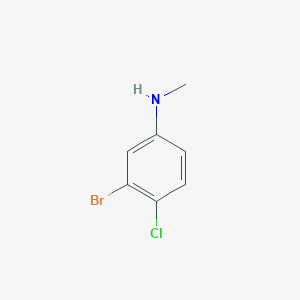
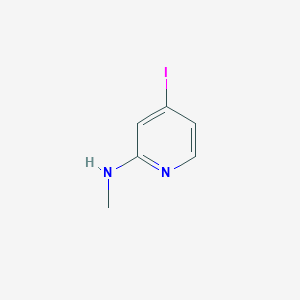
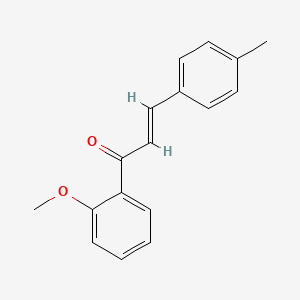

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)
![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)
